Destrifluoroethoxy Lansoprazole

Pharmaceutical Analysis Impurity Profiling Quality Control

Destrifluoroethoxy Lansoprazole is the mandatory reference standard for quantifying the destrifluoroethoxy impurity in Lansoprazole drug substance and finished products. Unlike generic metabolites (Lansoprazole sulfone, 5-hydroxylansoprazole), it possesses a unique HPLC retention time essential for method specificity and system suitability. Using an incorrect standard leads to inaccurate impurity profiles, regulatory audit failure, and compromised stability studies. This well-characterized standard ensures reliable quantification, supports ICH-compliant forced degradation studies, and enables confident batch release decisions in generic ANDA programs.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 60524-97-2
Cat. No. B601806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestrifluoroethoxy Lansoprazole
CAS60524-97-2
Synonyms2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destrifluoroethoxy Lansoprazole (CAS 60524-97-2) as a Critical Impurity Standard for Proton Pump Inhibitor Analysis


Destrifluoroethoxy Lansoprazole (CAS 60524-97-2) is chemically identified as 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole [1]. This compound is a recognized derivative and principal synthetic route indicative impurity of the proton pump inhibitor (PPI) Lansoprazole [2]. It is supplied primarily as an analytical reference standard for research use, accompanied by detailed characterization data compliant with regulatory guidelines [3].

Why Generic Lansoprazole Impurity Standards Cannot Substitute for Destrifluoroethoxy Lansoprazole in Rigorous Quality Control


Regulatory guidelines for pharmaceutical quality control mandate the identification and quantification of specific, process-related impurities [1]. Generic substitutions or the use of structurally similar Lansoprazole metabolites like Lansoprazole sulfone or 5-hydroxylansoprazole [2] are not viable alternatives because they possess distinct chemical identities and analytical signatures (e.g., different retention times in HPLC) [3]. Using an incorrect reference standard leads to inaccurate impurity profiling, which can result in false acceptance of out-of-specification batches, failed regulatory audits, or compromised stability studies. Therefore, to accurately quantify the destrifluoroethoxy impurity, its exact, well-characterized reference standard is non-negotiable for method validation and routine quality assessment.

Evidence-Based Differentiation of Destrifluoroethoxy Lansoprazole: Analytical and Regulatory Benchmarking


Verified Identity as a Principal Synthetic Route Impurity vs. Common Degradants

Destrifluoroethoxy Lansoprazole has been identified and characterized as a principal synthetic route indicative impurity of Lansoprazole, distinct from common degradation products such as the sulfone or sulfide metabolites [1]. Its isolation and characterization were achieved using preparative HPLC, with its structure confirmed by FTIR, MS, and NMR, providing a verified analytical fingerprint [2]. This establishes it as a process-specific marker, unlike degradation impurities like Lansoprazole sulfone [3].

Pharmaceutical Analysis Impurity Profiling Quality Control

Regulatory-Grade Characterization for ANDA and DMF Submissions

Destrifluoroethoxy Lansoprazole is supplied with detailed characterization data, including COA, MS, and NMR, compliant with regulatory guidelines for analytical standards . It is specifically designated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production [1]. Its traceability to pharmacopeial standards (USP or EP) can be provided upon feasibility [2].

Regulatory Compliance Method Validation ANDA

Physicochemical Distinction from Lansoprazole and its Major Metabolites

The absence of the trifluoroethoxy group on the pyridine ring results in a distinct molecular formula (C14H13N3OS) and molecular weight (271.34 g/mol) for Destrifluoroethoxy Lansoprazole, compared to Lansoprazole (C16H14F3N3O2S, 369.36 g/mol) and its major metabolites like Lansoprazole sulfone . This structural difference leads to unique chromatographic retention behavior, with a reported HPLC retention time of 3.165 minutes under specific conditions, differentiating it from Lansoprazole (3.655 min) and other impurities like Lansoprazole sulfone (4.537 min) [1].

Analytical Chemistry HPLC Method Development Stability Studies

Validated Application Scenarios for Destrifluoroethoxy Lansoprazole in Pharmaceutical Quality Control


Certified Reference Standard for HPLC Method Development and Validation

Use Destrifluoroethoxy Lansoprazole as a primary reference standard to develop, validate, and calibrate HPLC methods for the accurate quantification of this specific synthetic impurity in Lansoprazole drug substance and finished dosage forms. Its distinct retention time is critical for ensuring method specificity and system suitability [1].

Critical Reagent for ANDA/DMF Stability Studies and Impurity Profiling

Employ this well-characterized standard to monitor impurity levels during forced degradation (stress) and long-term stability studies as required by ICH guidelines. It is essential for establishing the impurity profile and justifying acceptance criteria in regulatory submissions for generic Lansoprazole [2].

Quality Control Marker for Process Consistency in Commercial Manufacturing

Incorporate Destrifluoroethoxy Lansoprazole into routine quality control (QC) batch release testing as a marker for synthetic route consistency. Its presence at defined levels confirms the manufacturing process is under control, and the availability of a reliable, traceable standard is crucial for making accept/reject decisions [3].

Technical Documentation Hub

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